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molecular formula C13H12N2O2 B1360097 N-[(4-nitrophenyl)methyl]aniline CAS No. 10359-18-9

N-[(4-nitrophenyl)methyl]aniline

Cat. No. B1360097
M. Wt: 228.25 g/mol
InChI Key: BFPIOTHCNQDBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278922B2

Procedure details

Combined aniline (6.16 g, 66.2 mmol) and 4-nitrobenzaldehyde (10.0 g, 66.2 mmol) in MeOH (165 mL) and toluene (165 mL), and heated to 60° C. for 3 h. Cooled the mixture to room temperature, added sodium borohydride (5.01 g, 132 mmol) portionwise, and then stirred at room temperature for 1 h. Added sat NaHCO3 and stirred for 1 h. Added water and extracted with EtOAc. Combined extracts were washed with brine, dried (MgSO4) filtered, and evaporated to an amber oil that was purified by chromatography on silica gel, eluting with CH2Cl2 to give the title compound (9.0 g, 59.6% yield).
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
59.6%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:8]([C:11]1[CH:18]=[CH:17][C:14]([CH:15]=O)=[CH:13][CH:12]=1)([O-:10])=[O:9].[BH4-].[Na+].C([O-])(O)=O.[Na+]>CO.C1(C)C=CC=CC=1>[N+:8]([C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:13][CH:12]=1)([O-:10])=[O:9] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
6.16 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
165 mL
Type
solvent
Smiles
CO
Name
Quantity
165 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5.01 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Added
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
Added water and extracted with EtOAc
WASH
Type
WASH
Details
Combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an amber oil that
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with CH2Cl2

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CNC2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 59.6%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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